molecular formula C14H23NO4 B2541197 2-(1-(tert-Butoxycarbonyl)-4-vinylpiperidin-4-yl)acetic acid CAS No. 2137645-50-0

2-(1-(tert-Butoxycarbonyl)-4-vinylpiperidin-4-yl)acetic acid

Cat. No. B2541197
CAS RN: 2137645-50-0
M. Wt: 269.341
InChI Key: VOODFYHHGACLMS-UHFFFAOYSA-N
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Description

The compound 2-(1-(tert-Butoxycarbonyl)-4-vinylpiperidin-4-yl)acetic acid is a chemical that features a tert-butoxycarbonyl protective group, a vinyl moiety, and a piperidine ring which is a common structural motif in medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and the chemistry of related compounds. For instance, the first paper discusses a compound with a tert-butyl group and an acetic acid moiety, which shares some structural similarities with the compound .

Synthesis Analysis

The synthesis of related compounds often involves the introduction of protective groups like the tert-butoxycarbonyl (Boc) group and the formation of specific structural motifs such as vinyl groups and cyclic structures. The second paper describes the synthesis of a compound with a Boc-protected amino group and a vinyl group using a Hofmann rearrangement, which is a method that could potentially be adapted for the synthesis of 2-(1-(tert-Butoxycarbonyl)-4-vinylpiperidin-4-yl)acetic acid .

Molecular Structure Analysis

The molecular structure of compounds with tert-butyl groups and acetic acid derivatives is often characterized by the presence of hydrogen bonding and zwitterionic forms, as seen in the first paper . These structural features can influence the compound's reactivity and interactions with biological targets. The presence of a vinyl group, as mentioned in the second paper, can also contribute to the molecule's reactivity, particularly in addition reactions .

Chemical Reactions Analysis

Compounds with Boc-protected amino groups and vinyl moieties can participate in a variety of chemical reactions. The Hofmann rearrangement mentioned in the second paper is a reaction that can be used to introduce an amino group into a molecule . Additionally, the vinyl group can undergo addition reactions, which can be useful in further functionalizing the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(1-(tert-Butoxycarbonyl)-4-vinylpiperidin-4-yl)acetic acid would likely be influenced by its zwitterionic nature, the presence of the tert-butyl group, and the vinyl moiety. These groups can affect the compound's solubility, boiling and melting points, and stability. The zwitterionic form, as seen in the first paper, can lead to strong intermolecular interactions, which could impact the compound's crystallization and solid-state properties .

Scientific Research Applications

Synthesis and Chemical Properties

2-(1-(tert-Butoxycarbonyl)-4-vinylpiperidin-4-yl)acetic acid is a chemical compound that serves as a building block in organic synthesis, particularly in the formation of pipecolic acid derivatives and peptide isosteres. The synthesis of aldehyde building blocks protected as acid labile N-Boc N,O-acetals demonstrates the utility of this compound in the creation of novel peptide isosteres, offering a pathway to explore new dimensions in peptide-based drug discovery and development. This process involves the conversion of simple starting materials into complex compounds through a series of facile steps, showcasing the versatility and potential of 2-(1-(tert-Butoxycarbonyl)-4-vinylpiperidin-4-yl)acetic acid in synthetic organic chemistry (Groth & Meldal, 2001).

Catalysis and Reaction Mechanisms

The compound's role in catalysis and reaction mechanisms further highlights its significance in scientific research. For instance, selective carbonylation reactions catalyzed by acidic zeolites use vinyl groups as functional intermediates, implicating the potential of vinyl derivatives in facilitating complex chemical transformations. This is crucial for advancing methodologies in organic synthesis, where efficiency and selectivity are paramount (Cheung et al., 2006).

Material Science and Engineering

In material science, the synthesis of specific precursors like 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraaza-cyclododecane underscores the application of 2-(1-(tert-Butoxycarbonyl)-4-vinylpiperidin-4-yl)acetic acid in creating chelating agents for lanthanide ions. These chelating agents have broad applications in improving the targeting specificity, intracellular delivery, bio-compatibility, and pharmacokinetics of contrast media used in molecular imaging, demonstrating the compound's utility in bridging organic synthesis with biomedical applications (Li, Winnard, & Bhujwalla, 2009).

Environmental and Industrial Chemistry

Furthermore, the exploration of environmentally friendly and cost-effective methodologies for synthesizing imidazole derivatives via a multi-component, solvent-free synthesis under microwave irradiation showcases the commitment to green chemistry principles. This approach not only reduces the environmental footprint of chemical syntheses but also opens up new avenues for the rapid and efficient production of heterocyclic compounds, vital for pharmaceutical and agricultural industries (Sonyanaik et al., 2018).

Safety And Hazards

The safety data sheet for a similar compound, “{2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-5-methyl-1,3-thiazol-4-yl} acetic acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2-[4-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-5-14(10-11(16)17)6-8-15(9-7-14)12(18)19-13(2,3)4/h5H,1,6-10H2,2-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOODFYHHGACLMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(tert-Butoxycarbonyl)-4-vinylpiperidin-4-yl)acetic acid

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